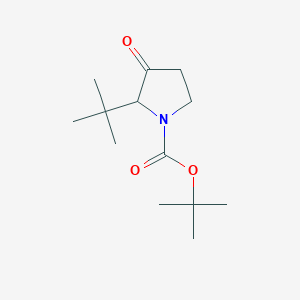
Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate” is a compound with the CAS Number: 1539946-20-7. It has a molecular weight of 199.25 . It’s stored in dry, room temperature conditions . The compound is usually in a liquid or solid form .
Molecular Structure Analysis
The InChI code for “Tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate” is 1S/C10H17NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
“Tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate” has a molecular weight of 199.25 . It’s usually in a liquid or solid form . The compound is stored in dry, room temperature conditions .Scientific Research Applications
Synthesis of Novel Compounds
- Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate is utilized in the synthesis of highly functionalized 2-pyrrolidinones. These compounds are further used in creating macrocyclic Tyk2 inhibitors, a type of compound significant in medicinal chemistry (Sasaki et al., 2020).
Structural Analysis and Supramolecular Arrangements
- This compound plays a role in the study of crystal structure and supramolecular arrangements. The weak interactions in its crystal structure, such as C-H⋯O and C-H⋯π, are crucial in understanding the molecular conformation and construction of diverse supramolecular assemblies (Samipillai et al., 2016).
Parallel Solution-phase Synthesis
- It is used in parallel solution-phase synthesis, particularly in creating libraries of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates. These syntheses are important for the development of new chemical entities (Svete et al., 2010).
Enantioselective Synthesis
- The compound is involved in enantioselective synthesis processes, like the creation of N-tert-butyl disubstituted pyrrolidines, which are significant in the field of stereochemistry and drug design (Chung et al., 2005).
Crystal Structure Synthesis
- It is used in synthesizing structures like tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, which helps in understanding molecular conformations and interactions, especially through X-ray diffraction studies (Naveen et al., 2007).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements include H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Mechanism of Action
Pharmacokinetics
It is known that the compound is insoluble in water , which may impact its bioavailability.
Action Environment
The stability of Tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate is influenced by the pH of its environment . In acidic conditions (pH < 2), the Boc (tert-butyl carbamate) protecting group may undergo hydrolysis, reducing the stability of the compound. In neutral or slightly acidic conditions (ph 4-6), the compound can exist relatively stably .
properties
IUPAC Name |
tert-butyl 2-tert-butyl-3-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)10-9(15)7-8-14(10)11(16)17-13(4,5)6/h10H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFDDAJHVAWTNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)CCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2401486.png)
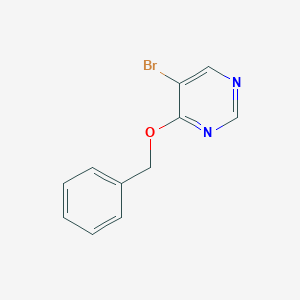
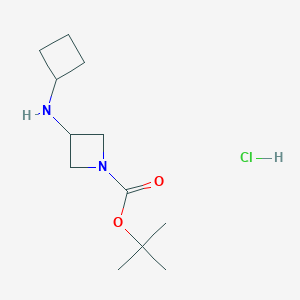
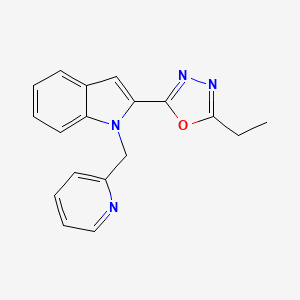
![Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate](/img/structure/B2401492.png)
![5-(3-bromophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2401493.png)
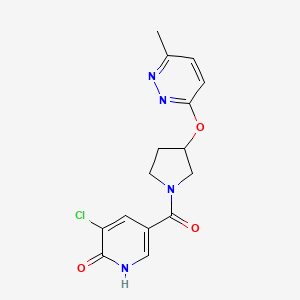
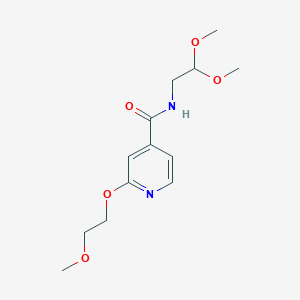
![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B2401497.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2401498.png)
![Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate](/img/structure/B2401499.png)
![Tert-butyl 3-cyano-4-[3-(cyanomethyl)benzoyl]piperazine-1-carboxylate](/img/structure/B2401500.png)
![Isopropyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2401504.png)